![molecular formula C6H14ClNO2S B2927831 [1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride CAS No. 1989671-68-2](/img/structure/B2927831.png)

[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

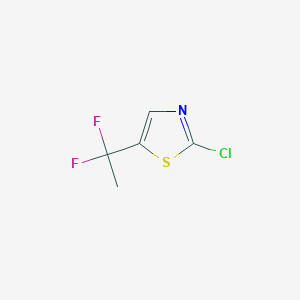

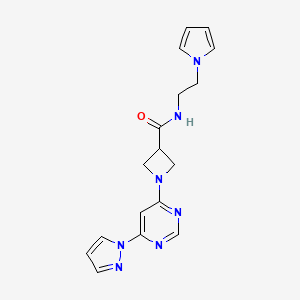

“[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1707391-63-6 . Its IUPAC name is (1-(ethylsulfonyl)cyclopropyl)methanamine . The compound has a molecular weight of 163.24 .

Molecular Structure Analysis

The InChI code for “[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride” is 1S/C6H13NO2S/c1-2-10(8,9)6(5-7)3-4-6/h2-5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The molecular weight of “[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride” is 163.24 . The compound’s molecular formula is C6H13NO2S . Unfortunately, other physical and chemical properties like boiling point and storage conditions were not found in the sources I accessed.Aplicaciones Científicas De Investigación

1. Ligand Synthesis and Complex Formation

- Solid State and Solution Characterization of Chiral, Conformationally Mobile Tripodal Ligands :

- This study by Canary et al. (1998) described the synthesis of ligands, including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine and others, and their ability to form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes exhibit an electrophilic coordination site and maintain similar structures in solution, as confirmed by chiroptical measurements and Monte Carlo/stochastic dynamics simulations (Canary et al., 1998).

2. Synthesis of Cyclopropyl Compounds

- Synthesis of Branched Tryptamines via the Domino Cloke-Stevens/Grandberg Rearrangement :

- Salikov et al. (2017) demonstrated the rearrangement of cyclopropylketone arylhydrazones to form tryptamine derivatives. The use of (2-arylcyclopropyl)ethanones in reactions with 4-bromophenylhydrazine hydrochloride was effective in synthesizing branched tryptamines (Salikov et al., 2017).

3. Enantioselective Reactions

- Cyclopropenimine-catalyzed Enantioselective Mannich Reactions of tert-Butyl Glycinates with N-Boc-imines :

- Bandar and Lambert (2013) explored cyclopropenimine 1 as a catalyst for Mannich reactions between glycine imines and N-Boc-aldimines, achieving high enantio- and diastereocontrol. This research also revealed the superior reactivity of cyclopropenimine over a commonly used thiourea cinchona alkaloid-derived catalyst (Bandar & Lambert, 2013).

4. Catalysis and Synthesis

- The Catalytic Synthesis of Hydrocarbons from H2CO Mixtures over the Group VIII Metals :

- In this study, Vannice (1975) examined the synthesis of hydrocarbons from CO-H2 mixtures over Group VIII metals. The research highlighted the importance of catalyst characterization, such as selective chemisorption techniques, in understanding the methanation reaction and product distributions (Vannice, 1975).

5. Environmental Impact Studies

- Pollution Monitoring in Storage and Display Cabinets: Carbonyl Pollutant Levels in Relation to Artifact Deterioration :

- Grzywacz and Tennent (1994) quantified concentrations of various organic carbonyl compounds, including methanal and ethanal, in museum display and storage cabinets. The study assessed the impact of these pollutants on artifact deterioration and the effectiveness of palliative measures like increased ventilation and wood sealants (Grzywacz & Tennent, 1994).

Propiedades

IUPAC Name |

(1-ethylsulfonylcyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-2-10(8,9)6(5-7)3-4-6;/h2-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOVUDALACYEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1(CC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)

![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2927764.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)